Cas no 906775-63-1 (2-(2,5-dichlorophenyl)-1H-indole)

2-(2,5-Dichlorophenyl)-1H-indole is a halogenated indole derivative with a molecular formula of C₁₄H₉Cl₂N. This compound features a dichlorophenyl substituent at the 2-position of the indole core, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural framework is valuable for developing biologically active molecules, particularly in medicinal chemistry research targeting receptor modulation. The dichlorophenyl group contributes to increased lipophilicity and potential binding affinity, making it suitable for exploratory studies in drug discovery. The compound is typically handled under controlled conditions due to its reactivity and sensitivity. Analytical methods such as HPLC and NMR confirm its purity and structural integrity for research applications.
2-(2,5-dichlorophenyl)-1H-indole structure
906775-63-1 structure
Product Name:2-(2,5-dichlorophenyl)-1H-indole
CAS No:906775-63-1
MF:C14H9Cl2N
MW:262.133961439133
MDL:MFCD05224901
CID:4659280
Update Time:2025-06-08

2-(2,5-dichlorophenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dichlorophenyl)-1H-indole
    • BBL021981
    • STK894699
    • MDL: MFCD05224901
    • Inchi: 1S/C14H9Cl2N/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H
    • InChI Key: XUSVEDVTSOVFDS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1=CC2C=CC=CC=2N1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 271
  • XLogP3: 5
  • Topological Polar Surface Area: 15.8

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Additional information on 2-(2,5-dichlorophenyl)-1H-indole

Introduction to 2-(2,5-dichlorophenyl)-1H-indole (CAS No. 906775-63-1)

2-(2,5-dichlorophenyl)-1H-indole, with the CAS number 906775-63-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole class, which is known for its diverse biological activities and potential therapeutic applications. The presence of dichlorophenyl substituents on the indole ring imparts unique chemical and biological properties, making it a valuable molecule for various studies.

The chemical structure of 2-(2,5-dichlorophenyl)-1H-indole consists of an indole core with a 2,5-dichlorophenyl group attached at the 2-position. The indole scaffold is a fundamental building block in many natural products and synthetic compounds, contributing to its broad spectrum of biological activities. The dichlorophenyl substitution enhances the lipophilicity and stability of the molecule, which can be advantageous in drug design and development.

Recent research has highlighted the potential of 2-(2,5-dichlorophenyl)-1H-indole in various therapeutic areas. One notable application is its use as a lead compound in the development of anticancer agents. Studies have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth.

In addition to its anticancer properties, 2-(2,5-dichlorophenyl)-1H-indole has been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response.

The pharmacokinetic properties of 2-(2,5-dichlorophenyl)-1H-indole have also been studied to evaluate its suitability as a therapeutic agent. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Furthermore, it shows low toxicity in preclinical models, suggesting a favorable safety profile.

In the context of drug discovery and development, 2-(2,5-dichlorophenyl)-1H-indole serves as a valuable starting point for structure-activity relationship (SAR) studies. By modifying the substituents on the indole ring or introducing additional functional groups, researchers can optimize the compound's biological activity and pharmacological properties. This approach has led to the identification of several derivatives with enhanced potency and selectivity.

The synthesis of 2-(2,5-dichlorophenyl)-1H-indole can be achieved through various routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorophenyl)ethanone with an appropriate indole derivative under suitable conditions. This synthetic strategy provides a scalable and efficient route for producing the compound in sufficient quantities for further research and development.

Beyond its therapeutic applications, 2-(2,5-dichlorophenyl)-1H-indole has also been explored for its potential as a probe molecule in biochemical assays. Its unique chemical structure makes it suitable for use in high-throughput screening (HTS) platforms to identify novel targets or pathways involved in disease processes. This application can accelerate drug discovery by facilitating the identification of promising lead compounds.

In conclusion, 2-(2,5-dichlorophenyl)-1H-indole (CAS No. 906775-63-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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